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Compound of Interest

Compound Name: para-Methylaminorex

Cat. No.: B13410189

An In-depth Examination of the Chemical Structure, Physicochemical Properties,
Pharmacology, and Synthetic Methodologies of a Potent Psychostimulant.

Introduction

para-Methylaminorex (4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine), commonly known
as 4-MAR, is a potent synthetic central nervous system stimulant belonging to the 2-amino-5-
aryloxazoline class.[1] First synthesized in 1960 by McNeil Laboratories, 4-MAR exhibits
psychostimulant effects comparable to methamphetamine but with a significantly longer
duration of action.[2][3] This document provides a comprehensive technical overview of 4-MAR,
intended for researchers, scientists, and drug development professionals. It covers the core
chemical and physical properties, detailed pharmacological actions, established synthetic
routes, and methodologies for key experimental assessments.

Chemical Structure and Physicochemical Properties

4-MAR is a substituted oxazoline derivative with the chemical formula C10H12N20.[4] The
structure contains two chiral centers at the C4 and C5 positions of the oxazoline ring, resulting
in the existence of four stereoisomers: (x)-cis and (£)-trans enantiomeric pairs.[5] The cis-
isomers are the forms most commonly encountered in recreational use.[2]
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Caption: Chemical Structure of para-Methylaminorex.

Physicochemical Data

A summary of the key physicochemical properties of para-Methylaminorex is presented in
Table 1. These properties are essential for its analytical identification and understanding its
behavior in biological systems.

Property Value Reference(s)
Molecular Formula C10H12N20 [1114]
Molecular Weight 176.22 g/mol [3114]

4-methyl-5-phenyl-4,5-dihydro-
IUPAC Name ) [4]
1,3-oxazol-2-amine

CAS Number 3568-94-3 [3114]
_ _ 117-119°C; 154.5-156°C (from

Melting Point [31[6]
benzene)

Appearance White crystalline solid [1]

N Soluble in acetonitrile and

Solubility [1]

chloroform

] ] (-)-form: -244.7°; (+)-form:
Optical Rotation [a]D25 [3]
+240.9°

Pharmacology and Mechanism of Action

4-MAR is a potent monoamine releasing agent with a pronounced selectivity for norepinephrine
and dopamine over serotonin.[7] Its primary mechanism of action involves interacting with the
dopamine transporter (DAT) and the norepinephrine transporter (NET), causing a reversal of
their normal function. This leads to a significant efflux of these neurotransmitters from the
presynaptic neuron into the synaptic cleft.

Monoamine Transporter Interactions
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The potency of 4-MAR as a monoamine releaser has been quantified in vitro using rat brain
synaptosomes. These studies reveal its high affinity for DAT and NET, and significantly lower
potency at the serotonin transporter (SERT). The half-maximal effective concentrations (ECso)
for inducing monoamine release are detailed in Table 2.

Monoamine Transporter ECso (nM) Reference(s)
Dopamine (DAT) 1.7 [8]
Norepinephrine (NET) 4.8 [8]
Serotonin (SERT) 53.2 [8]

Signaling Pathways

The increased synaptic concentrations of dopamine and norepinephrine resulting from 4-MAR
action lead to the activation of their respective G-protein coupled receptors on postsynaptic
neurons. Dopamine primarily acts on Di-like (Gs-coupled) and D2-like (Gi-coupled) receptors,
while norepinephrine interacts with a- and 3-adrenergic receptors (Gs, Gi, and Go-coupled).[9]
This activation modulates the cyclic adenosine monophosphate (CAMP)-protein kinase A (PKA)
signaling cascade, which in turn regulates neuronal excitability and gene expression,
underlying the psychostimulant effects of the compound.[10]

Presynaptic Neuron Postsynaptic Neuron
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Caption: 4-MAR Mechanism of Action and Signaling.
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Pharmacokinetics

Pharmacokinetic data for 4-MAR is summarized in Table 3. The compound exhibits high
bioavailability through various routes of administration and has a long elimination half-life,
contributing to its extended duration of effects.

Parameter Value Reference(s)
Bioavailability (Oral) 62% [11]
Bioavailability (Nasal) 79% [11]
Bioavailability (Smoked) 91 - 93.5% [11]
Elimination Half-life 10 - 19 hours [11]
Metabolism Hepatic [11]
Excretion Renal [11]
Synthesis

The synthesis of 4-MAR stereoisomers typically starts from the corresponding stereoisomers of
phenylpropanolamine (norephedrine and norpseudoephedrine). The stereochemistry of the
starting material is retained throughout the reaction, dictating the final cis or trans configuration
of the product.[5]

Synthesis of (*)-cis-4-Methylaminorex

The (z)-cis isomers are generally synthesized from dI-phenylpropanolamine (norephedrine). A
common one-step method involves cyclization with cyanogen bromide.[2] An alternative two-
step route involves reaction with potassium cyanate to form a carbamate intermediate, followed
by cyclization with a strong acid like hydrochloric acid.
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Caption: Synthetic Pathways for (+)-cis-4-MAR.
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Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the
pharmacological profile of 4-MAR.

Monoamine Release Assay

This in vitro assay quantifies the ability of a compound to induce the release of monoamine
neurotransmitters from presynaptic nerve terminals.

e Preparation of Synaptosomes: Male Sprague-Dawley rats are euthanized, and their brains
are processed to yield synaptosomes, which are resealed nerve terminals.[12]

o Radiolabeling: Synaptosomes are incubated with radiolabeled substrates for the monoamine
transporters, such as [BHJMPP* for DAT and NET, and [3H]5-HT for SERT. All buffers contain
1 uM reserpine to block vesicular uptake.[12]

e Drug Incubation: The radiolabeled synaptosomes are exposed to various concentrations of
4-MAR.

» Quantification: The amount of radioactivity released from the synaptosomes into the
supernatant is measured using liquid scintillation counting.

» Data Analysis: Dose-response curves are generated, and ECso values are calculated to
determine the potency of 4-MAR at each transporter.[13]

Locomotor Activity Study

This in vivo assay assesses the stimulant effects of 4-MAR on the spontaneous movement of
animals.

e Animals: Male rats are used for the study.

e Drug Administration: The stereoisomers of 4-MAR are administered subcutaneously at
various doses (e.g., 0.3-3 mg/kg).[14]

o Data Collection: Locomotor activity is monitored using automated activity chambers over a
specified time course (e.g., 4 hours). The appearance of stereotyped behaviors (e.g.,
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continuous sniffing, head bobbing) at higher doses is also recorded.[14]

o Data Analysis: The total distance traveled, number of movements, and time spent in
stereotyped behaviors are quantified and compared between different dose groups and
control animals. The involvement of specific neurotransmitter systems can be investigated by
pre-treating animals with selective receptor antagonists.[14]

Conditioned Place Preference (CPP)

The CPP paradigm is used to evaluate the rewarding and abuse potential of a substance.

o Apparatus: A multi-compartment chamber with distinct visual and tactile cues in each
compartment.

¢ Pre-conditioning Phase: Animals are allowed to freely explore the entire apparatus to
establish baseline preference for each compartment.

» Conditioning Phase: Over several days, animals receive injections of 4-MAR immediately
before being confined to one of the non-preferred compartments, and saline injections before
confinement to the other compartment.

» Post-conditioning (Test) Phase: Animals are again allowed to freely explore the entire
apparatus in a drug-free state.

o Data Analysis: The time spent in the drug-paired compartment during the test phase is
compared to the time spent during the pre-conditioning phase. A significant increase in time
spent in the drug-paired compartment indicates that the drug has rewarding properties.

Conclusion

para-Methylaminorex is a potent and long-acting psychostimulant that primarily exerts its
effects by inducing the release of dopamine and norepinephrine. Its complex stereochemistry
influences its pharmacological activity. The information presented in this technical guide,
including its chemical properties, mechanism of action, synthesis, and experimental evaluation,
provides a foundational resource for researchers in the fields of pharmacology, neuroscience,
and forensic science. Further investigation into the detailed downstream signaling and potential
neurotoxic effects of 4-MAR is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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